

Spectroscopic data for 3-Methylcyclobutanecarboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylcyclobutanecarboxylic acid

Cat. No.: B3021973

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylcyclobutanecarboxylic Acid

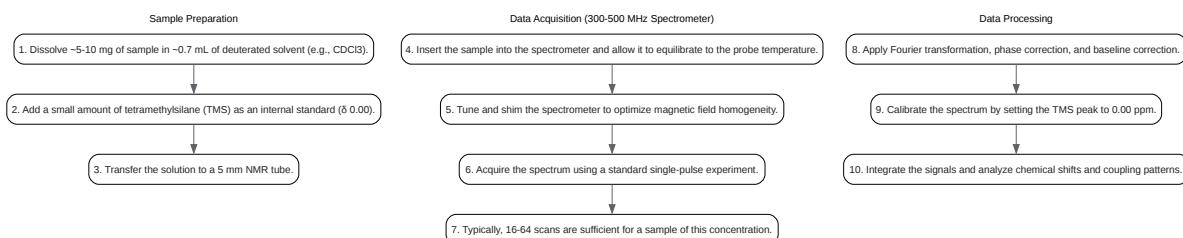
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for **3-Methylcyclobutanecarboxylic acid** ($C_6H_{10}O_2$), a cyclic carboxylic acid of interest in organic synthesis.^[1] As a molecule with stereoisomers (cis and trans), its structural elucidation relies heavily on a multi-technique spectroscopic approach. This document offers researchers and drug development professionals a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. We delve into the rationale behind spectral features, provide standardized experimental protocols, and interpret the data to build a cohesive structural confirmation.

Introduction and Molecular Structure

3-Methylcyclobutanecarboxylic acid is a derivative of cyclobutane containing both a methyl and a carboxylic acid functional group.^[1] The presence of these substituents on the four-membered ring gives rise to cis and trans diastereomers, which can influence the molecule's physical properties and reactivity. Spectroscopic analysis is therefore not just a tool for identification but also crucial for isomeric differentiation. The interpretation of its spectra is rooted in understanding how the strained cyclobutane ring and the functional groups influence the electronic and vibrational environments of the nuclei and bonds.

To facilitate the discussion of spectroscopic assignments, the molecular structure is presented below with standardized atom numbering.

Figure 1: Structure of **3-Methylcyclobutanecarboxylic Acid**.


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For **3-Methylcyclobutanecarboxylic acid**, both ^1H and ^{13}C NMR provide critical information on the connectivity and stereochemistry of the molecule.

^1H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.

Experimental Protocol: ^1H NMR Acquisition

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for ^1H NMR data acquisition.

Data and Interpretation

While a definitive, published spectrum for **3-Methylcyclobutanecarboxylic acid** is not readily available, a reliable prediction can be made based on established chemical shift principles and data from analogous structures like cyclobutanecarboxylic acid.[\[2\]](#)[\[3\]](#)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Assignment
-COOH	10.0 - 13.0	Broad Singlet (br s)	1H	The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. [4] [5] [6]
C1-H (methine)	2.8 - 3.2	Multiplet (m)	1H	Deshielded by the adjacent electron-withdrawing carboxylic acid group.
C2-H ₂ & C4-H ₂ (methylene)	1.8 - 2.6	Complex Multiplets (m)	4H	Protons on the cyclobutane ring. The signals are complex due to diastereotopicity and coupling to multiple adjacent protons.
C3-H (methine)	1.6 - 2.1	Multiplet (m)	1H	Methine proton adjacent to the methyl group.
C6-H ₃ (methyl)	1.0 - 1.3	Doublet (d)	3H	The methyl group protons are split by the single adjacent methine proton (C3-H).

Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to different steric and electronic environments.

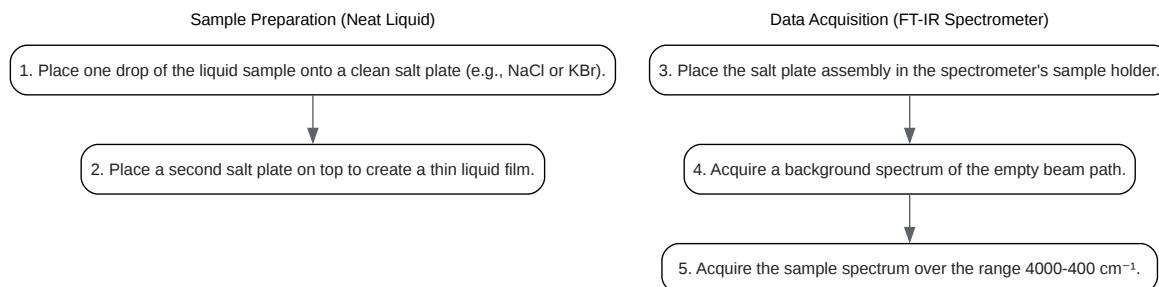
¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum to singlets for each carbon. A greater number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.[7]

Data and Interpretation


Based on symmetry, **3-Methylcyclobutanecarboxylic acid** is expected to show six distinct signals in its ¹³C NMR spectrum, assuming the cis or trans isomer does not possess a plane of symmetry that would make C2 and C4 carbons equivalent.[8]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C5 (-COOH)	175 - 185	The carbonyl carbon of a saturated aliphatic acid appears far downfield.[5][9][10]
C1 (methine)	40 - 50	Methine carbon deshielded by the attached carboxylic acid group.
C3 (methine)	30 - 40	Aliphatic methine carbon within the cyclobutane ring.
C2 & C4 (methylene)	25 - 35	Aliphatic methylene carbons. These may appear as two distinct signals.
C6 (-CH ₃)	15 - 25	Typical chemical shift for a primary alkyl carbon.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying functional groups. For **3-Methylcyclobutanecarboxylic acid**, the carboxylic acid group provides a highly characteristic set of absorption bands.[5][9][11]

Experimental Protocol: IR Spectrum Acquisition

[Click to download full resolution via product page](#)

Figure 3: Workflow for acquiring an IR spectrum of a liquid sample.

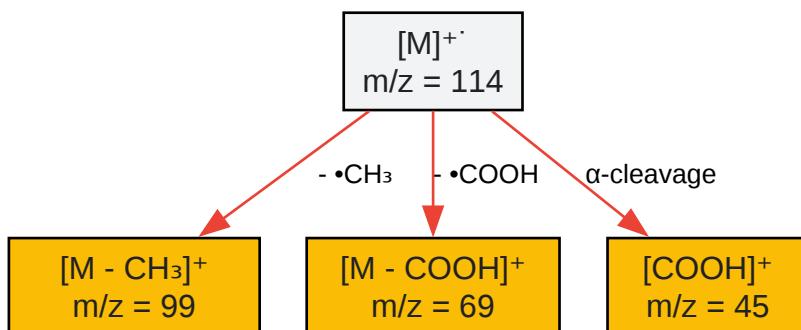
Data and Interpretation

The IR spectrum is dominated by features of the carboxylic acid functional group.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
2500 - 3300	O-H stretch	Very Broad, Strong	This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer. [5] [9] [11] [12]
2850 - 2960	C-H stretch	Medium-Strong	Aliphatic C-H stretches from the cyclobutane ring and methyl group. These often appear as sharper peaks superimposed on the broad O-H band. [12]
1700 - 1725	C=O stretch	Strong, Sharp	The carbonyl stretch is a very strong and prominent feature for carboxylic acids. [5] [9] [11] [12]
1210 - 1320	C-O stretch	Strong	Associated with the C-O single bond of the carboxylic acid, often coupled with O-H bending. [12]
900 - 960	O-H bend	Broad, Medium	Out-of-plane bending of the hydroxyl group, another characteristic feature of carboxylic acid dimers. [12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. For **3-Methylcyclobutanecarboxylic acid** (Molecular Formula: $C_6H_{10}O_2$, Molecular Weight: 114.14 g/mol), electron ionization (EI) would likely produce a detectable molecular ion peak and several characteristic fragment ions.[13][14]


Experimental Protocol: Mass Spectrum Acquisition

A standard approach involves introducing a volatile sample into a high-vacuum source where it is bombarded with high-energy electrons (typically 70 eV). This process creates a radical cation (the molecular ion) which can then undergo fragmentation. The ions are separated by their mass-to-charge ratio (m/z) and detected.

Data and Interpretation

m/z Value	Proposed Fragment	Interpretation
114	$[C_6H_{10}O_2]^{+}\cdot$	Molecular Ion (M^{+}). Confirms the molecular weight of the compound.
99	$[M - CH_3]^{+}$	Loss of the methyl radical from the C3 position.
69	$[M - COOH]^{+}$	Loss of the carboxylic acid group as a radical, a common fragmentation pathway.
73	$[M - C_3H_5]^{+}$	Cleavage of the cyclobutane ring.
60	$[C_2H_4O_2]^{+}\cdot$	A fragment resulting from a McLafferty-type rearrangement, which is highly diagnostic for larger carboxylic acids and may occur here.[15]
45	$[COOH]^{+}$	The carboxonium ion, a characteristic peak for carboxylic acids.[15]

Fragmentation Pathway Visualization

[Click to download full resolution via product page](#)Figure 4: Simplified key fragmentation pathways for **3-Methylcyclobutanecarboxylic acid**.

Conclusion

The structural confirmation of **3-Methylcyclobutanecarboxylic acid** is robustly achieved through the combined application of NMR, IR, and MS. ^1H and ^{13}C NMR define the carbon-hydrogen framework, IR spectroscopy unequivocally identifies the carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching absorptions, and mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns. Together, these techniques provide a comprehensive and self-validating spectroscopic profile essential for researchers in synthetic chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 57252-83-2: 3-Methylcyclobutanecarboxylic acid [cymitquimica.com]
- 2. Cyclobutanecarboxylic acid(3721-95-7) ^{13}C NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 15. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic data for 3-Methylcyclobutanecarboxylic acid (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021973#spectroscopic-data-for-3-methylcyclobutanecarboxylic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com